molecular formula C8H12N2O2 B13339715 3-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one

3-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one

Katalognummer: B13339715
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: GRLZIIFZYCXLBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridinone ring substituted with an amino group and a hydroxypropyl group, making it a versatile building block in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one typically involves the reaction of 3-amino-1,2-dihydroxypropane with a suitable pyridinone precursor. One common method includes the protection of the amino and hydroxy groups followed by cyclization to form the pyridinone ring. The reaction conditions often involve the use of bases and solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones, while substitution reactions can introduce various alkyl or aryl groups to the amino or hydroxy positions .

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism by which 3-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one exerts its effects involves its interaction with various molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridinone ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

What sets this compound apart is its combination of functional groups and the pyridinone ring, which provides unique reactivity and potential for diverse applications in various fields .

Eigenschaften

Molekularformel

C8H12N2O2

Molekulargewicht

168.19 g/mol

IUPAC-Name

3-amino-1-(2-hydroxypropyl)pyridin-2-one

InChI

InChI=1S/C8H12N2O2/c1-6(11)5-10-4-2-3-7(9)8(10)12/h2-4,6,11H,5,9H2,1H3

InChI-Schlüssel

GRLZIIFZYCXLBX-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1C=CC=C(C1=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.